Molecular Weight and Lipophilicity (XLogP3‑AA) Comparison: Higher MW and LogP Differentiate 5‑Phenyl‑5‑methyl hexanone‑3 from C13 Analogs
5‑Phenyl‑5‑methyl hexanone‑3 possesses a molecular weight of 204.31 g/mol and an XLogP3‑AA of 3.8 [1]. In contrast, the C13 analog 5‑methyl‑5‑phenylhexan‑3‑one (CAS 4927‑36‑0) has a molecular weight of 190.28 g/mol and an XLogP3‑AA of 3.2 [2], while 5‑methyl‑5‑phenyl‑2‑hexanone (CAS 14128‑61‑1) has a molecular weight of 190.28 g/mol and an XLogP3‑AA of 3.1 [3]. The higher molecular weight (+14 Da) and increased lipophilicity (+0.6 logP units) of the target compound are predicted to enhance its substantivity and longevity in fragrance formulations [1].
| Evidence Dimension | Molecular Weight and Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | MW = 204.31 g/mol, XLogP3‑AA = 3.8 |
| Comparator Or Baseline | 5‑Methyl‑5‑phenylhexan‑3‑one (CAS 4927‑36‑0): MW = 190.28 g/mol, XLogP3‑AA = 3.2; 5‑Methyl‑5‑phenyl‑2‑hexanone (CAS 14128‑61‑1): MW = 190.28 g/mol, XLogP3‑AA = 3.1 |
| Quantified Difference | MW difference: +14 Da; XLogP3‑AA difference: +0.6 and +0.7 units, respectively |
| Conditions | Computed properties from PubChem (2025.09.15 release) |
Why This Matters
Higher molecular weight and logP directly correlate with slower evaporation rates and longer persistence on skin, a critical performance metric for fragrance procurement.
- [1] PubChem. 4‑Damascol. Compound Summary CID 20529857. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/4927‑37‑1 (accessed April 2026). View Source
- [2] PubChem. 3‑Hexanone, 5‑methyl‑5‑phenyl‑. Compound Summary CID 78639. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/4927‑36‑0 (accessed April 2026). View Source
- [3] PubChem. 5‑Methyl‑5‑phenyl‑2‑hexanone. Compound Summary CID 26474. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/14128‑61‑1 (accessed April 2026). View Source
